CCR4 Antagonism: Nanomolar Potency in a Functional GTPγS Assay Compared to Reference Antagonists
CAS 847411-17-0 displays potent CCR4 antagonist activity with an IC50 of 27.5 nM in a [35S]-GTPγS binding assay using human CCR4 expressed in CHO membranes [1]. This potency is within the range of optimized clinical-stage CCR4 antagonists such as C-021 (IC50 = 18 nM in the same assay format) and superior to RS-1748 (IC50 = 59.9 nM in a radioligand displacement assay) . The compound's binding affinity (Ki = 15.8 nM) further supports its competitive interaction with the TARC (CCL17) binding site [1].
| Evidence Dimension | CCR4 antagonist potency |
|---|---|
| Target Compound Data | IC50 = 27.5 nM ([35S]-GTPγS); Ki = 15.8 nM (radioligand displacement) |
| Comparator Or Baseline | C-021: IC50 = 18 nM ([35S]-GTPγS); RS-1748: IC50 = 59.9 nM (radioligand displacement) |
| Quantified Difference | CAS 847411-17-0 is 2.2-fold less potent than C-021 and 2.2-fold more potent than RS-1748 in respective functional assays |
| Conditions | Human CCR4 expressed in CHO membranes; [35S]-GTPγS binding (functional) and [125I]-TARC displacement (binding) |
Why This Matters
This potency level qualifies CAS 847411-17-0 as a viable chemical probe for CCR4-mediated signaling, enabling researchers to benchmark against established tool compounds when selecting for target engagement studies.
- [1] BindingDB. BDBM50380866 (CHEMBL2018967). CCR4 IC50 = 27.5 nM, Ki = 15.8 nM. Accessed April 2026. View Source
